methyl 2-fluorocyclopropanecarboxylate
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Overview
Description
Methyl 2-fluorocyclopropanecarboxylate is a chemical compound with the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol . It is a derivative of cyclopropanecarboxylic acid, where a fluorine atom is attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluorocyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-1-cyclopropanecarboxylic acid with methanol in the presence of a catalyst . Another method includes the reductive dehalogenation of halogenated cyclopropane carboxylic acid derivatives using metals and bases . These reactions typically require controlled conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-fluorocyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-fluorocyclopropanecarboxylate can be compared with other similar compounds, such as:
Methyl cyclopropanecarboxylate: Lacks the fluorine atom, which can affect its reactivity and stability.
2-Fluorocyclopropanecarboxylic acid: The acid form of the compound, which has different chemical properties and applications.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents that can influence their chemical behavior and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
methyl 2-fluorocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXDRYGLTMYUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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